4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that are often explored for their potential in various fields, including medicinal chemistry and materials science. The structure suggests a complex synthesis process and possible applications in biological systems due to the presence of multiple functional groups.
Synthesis Analysis
Synthesis of structurally related compounds often involves complex multi-step processes. For instance, the synthesis of related piperidine and imidazolidine derivatives has been reported to involve cyclization reactions, substitution reactions, and the use of specific catalysts to achieve the desired structures (Miyamoto et al., 1987; Shim et al., 2002).
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies help in understanding the conformational preferences of the molecules and their potential binding interactions in biological systems (R. V. et al., 2021).
Chemical Reactions and Properties
The reactivity of related compounds can be influenced by the presence of functional groups such as imidazolidine and piperidine rings. Studies have explored their potential in forming new chemical bonds, serving as ligands for metal complexes, or undergoing specific reactions that modify their properties for targeted applications (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their practical applications. These properties can be tailored by modifying the chemical structure, thereby affecting their applicability in different environments (Gagandeep Singh et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The interaction of these compounds with biological targets can also be assessed through binding studies and pharmacological evaluations (Czopek et al., 2010).
properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21-15-26(23(30)27(21)19-8-9-19)18-10-12-25(13-11-18)22(29)24-14-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,18-19H,8-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWDFORPJKVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide |
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